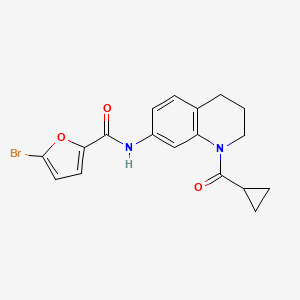

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c19-16-8-7-15(24-16)17(22)20-13-6-5-11-2-1-9-21(14(11)10-13)18(23)12-3-4-12/h5-8,10,12H,1-4,9H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDETVKGBXCPGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinoline-7-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDC HCl/HOBt in solvents like DMF or CH2Cl2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted furan derivatives .

Aplicaciones Científicas De Investigación

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

5-bromoindole-2-carboxylic acid derivatives: These compounds share a similar brominated indole structure and exhibit comparable biological activities.

Furan derivatives: Compounds like 5-bromo-2-furoic acid have similar furan rings and are used in similar applications.

Uniqueness

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C₁₂H₁₂BrN₃O₂

- Molecular Weight : 266.14 g/mol

The structure features a furan ring and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated significant inhibition of cancer cell proliferation in various types of cancer cells, including breast and lung cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | G2/M phase arrest |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several bacterial strains. Tests against Gram-positive and Gram-negative bacteria revealed that it possesses bactericidal properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound interacts with various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cellular growth and survival.

Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of the compound significantly reduced tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Synergistic Effects with Other Anticancer Agents

Combining this compound with standard chemotherapy agents enhanced the overall anticancer efficacy. This suggests potential for use in combination therapies.

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Tetrahydroquinoline core formation : Cyclization of precursors (e.g., via Pictet-Spengler reactions) to generate the 1,2,3,4-tetrahydroquinoline scaffold.

- Bromination : Electrophilic substitution at the furan-2-carboxamide moiety, requiring careful control of temperature (0–5°C) and reagents like N-bromosuccinimide (NBS) to avoid over-bromination .

- Amide coupling : Activation of the furan-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with the tetrahydroquinoline amine .

Optimization : Adjusting pH (neutral to mildly acidic), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to maximize yield (>70%) and minimize by-products (e.g., unreacted intermediates) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

- NMR spectroscopy : H and C NMR resolve the tetrahydroquinoline ring protons (δ 1.5–3.0 ppm) and furan carbonyl signals (δ 160–165 ppm). N NMR can confirm the amide linkage .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 447.08) and detects impurities (<2%) .

- X-ray crystallography : Resolves stereochemistry of the cyclopropanecarbonyl group and confirms spatial orientation of substituents .

Q. What in vitro models are prioritized for initial biological activity screening?

- Enzyme inhibition assays : Target-specific kinases (e.g., EGFR or Aurora kinases) due to the tetrahydroquinoline scaffold’s affinity for ATP-binding pockets .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity (IC values).

- Solubility screening : Evaluate in PBS or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

- Systematic substitution : Replace cyclopropanecarbonyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .

- Electron-withdrawing/donating groups : Modify the furan ring (e.g., nitro or methoxy substituents) to alter electronic density and hydrogen-bonding capacity .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical interaction points (e.g., the bromine atom’s role in hydrophobic interactions) .

Q. How can stability issues (e.g., light/moisture sensitivity) be addressed during storage and handling?

- Storage : Use amber vials at –20°C under argon to prevent photodegradation and hydrolysis of the amide bond .

- Lyophilization : Improve shelf life by converting to a stable salt form (e.g., hydrochloride) .

- Real-time stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to predict long-term stability .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

- Force field refinement : Adjust parameters (e.g., partial charges) in molecular dynamics (MD) simulations to better reflect the compound’s flexibility in solution .

- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, which may explain discrepancies between static docking models and dynamic interactions .

- Cofactor inclusion : Simulate ATP or Mg presence in docking studies if omitted initially .

Q. How can low aqueous solubility be mitigated to improve bioavailability in preclinical studies?

- Prodrug design : Introduce phosphate or ester groups at the furan carbonyl to enhance solubility, which are cleaved in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to increase dissolution rates .

- Co-solvent systems : Use Cremophor EL or cyclodextrins in dosing solutions for animal studies .

Q. How should researchers analyze contradictory bioactivity data across different assay platforms?

- Assay validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) to rule out technical artifacts .

- Impurity profiling : Characterize synthetic batches via LC-MS to confirm bioactivity is not due to contaminants (e.g., unreacted brominated intermediates) .

- Cell permeability correction : Normalize IC values using PAMPA or Caco-2 models to account for differential cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.